N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the formation of the furan ring. One common approach is to use furan-3-carboxylic acid as a starting material, which undergoes esterification and subsequent reactions to introduce the methoxyethyl and methoxyphenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which allows for more efficient and controlled reactions. The optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide may be studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound has potential applications in the pharmaceutical industry, where it could be used as a precursor for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and methoxy groups may play a role in binding to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate the exact mechanisms involved.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(3-methoxyphenyl)propanamide
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)propanamide
Uniqueness: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs. Its methoxyphenyl group at the 4-position is particularly noteworthy, as it can influence the compound's reactivity and interactions.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-21-12-10-19(13-16-9-11-23-14-16)18(20)8-5-15-3-6-17(22-2)7-4-15/h3-4,6-7,9,11,14H,5,8,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJNQOWBRHMJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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